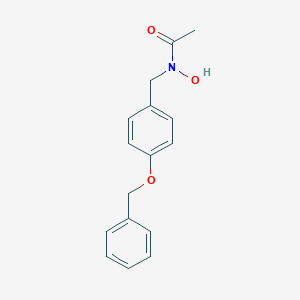![molecular formula C11H15NO3 B024558 4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI) CAS No. 104834-93-7](/img/structure/B24558.png)
4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI) is a chemical compound that has been the subject of scientific research due to its potential applications in the fields of medicine and chemistry. This compound is also known as DMID and has a molecular formula of C12H15NO2.
Mécanisme D'action
DMID's mechanism of action involves the inhibition of the activation of NF-κB. NF-κB is a transcription factor that is involved in the regulation of immune responses and cell survival. DMID inhibits the activation of NF-κB by preventing the translocation of the protein complex from the cytoplasm to the nucleus.
Biochemical and Physiological Effects:
DMID has been shown to have anti-inflammatory and anti-cancer effects. DMID inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. DMID also induces apoptosis in cancer cells by activating the caspase pathway.
Avantages Et Limitations Des Expériences En Laboratoire
DMID has several advantages for lab experiments. It is a stable compound that can be easily synthesized. DMID is also soluble in water, which makes it easy to handle in lab experiments. However, DMID has some limitations for lab experiments. It is a toxic compound that can be harmful if not handled properly. DMID also has a short half-life, which makes it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of DMID. One potential application for DMID is in the development of anti-inflammatory drugs. DMID's ability to inhibit the activation of NF-κB makes it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another future direction for the study of DMID is in the development of anti-cancer drugs. DMID's ability to induce apoptosis in cancer cells makes it a potential candidate for the treatment of various types of cancer. Additionally, more research is needed to study the long-term effects of DMID and its potential side effects.
Méthodes De Synthèse
The synthesis of DMID involves the reaction of 4,5-dihydroxyisobenzofuran with formaldehyde and dimethylamine. This reaction results in the formation of DMID as a yellow crystalline solid.
Applications De Recherche Scientifique
DMID has been the subject of scientific research due to its potential applications in the field of medicine. Studies have shown that DMID has anti-inflammatory and anti-cancer properties. DMID has been found to inhibit the activation of NF-κB, a protein complex that is involved in the regulation of immune responses and cell survival. DMID has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Numéro CAS |
104834-93-7 |
|---|---|
Nom du produit |
4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI) |
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
1-[(dimethylamino)methyl]-1,3-dihydro-2-benzofuran-4,5-diol |
InChI |
InChI=1S/C11H15NO3/c1-12(2)5-10-7-3-4-9(13)11(14)8(7)6-15-10/h3-4,10,13-14H,5-6H2,1-2H3 |
Clé InChI |
UIMQDIGDCIXDIY-UHFFFAOYSA-N |
SMILES |
CN(C)CC1C2=C(CO1)C(=C(C=C2)O)O |
SMILES canonique |
CN(C)CC1C2=C(CO1)C(=C(C=C2)O)O |
Synonymes |
4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



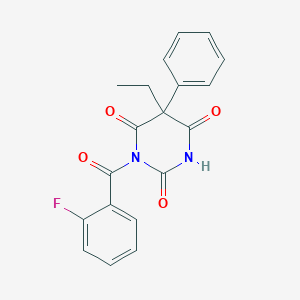
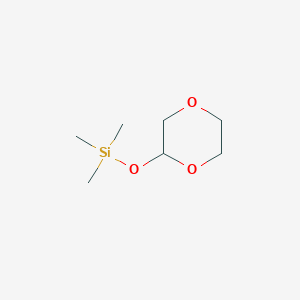
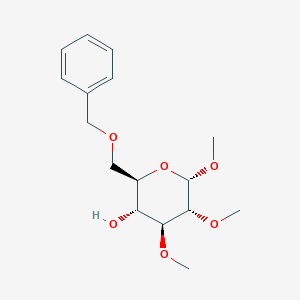
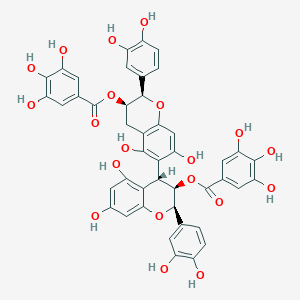
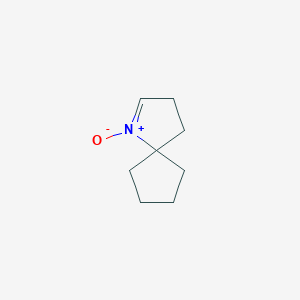
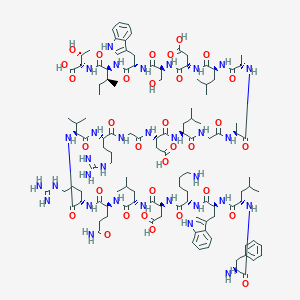
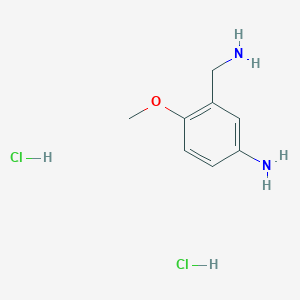
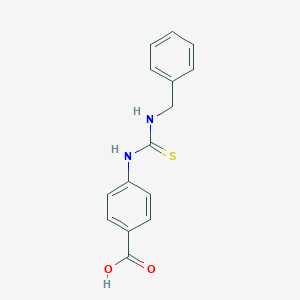
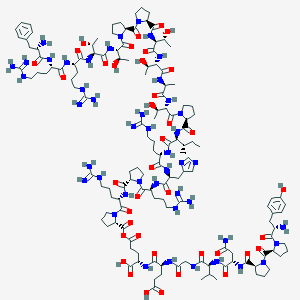
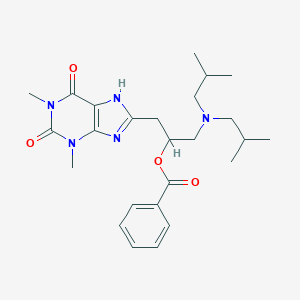
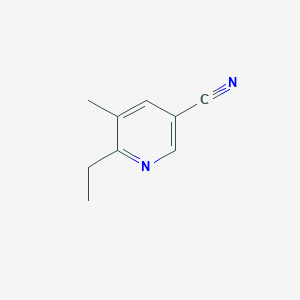
![Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1,](/img/structure/B24498.png)
![1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate](/img/structure/B24499.png)
